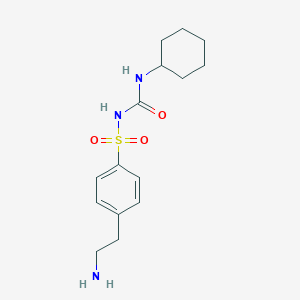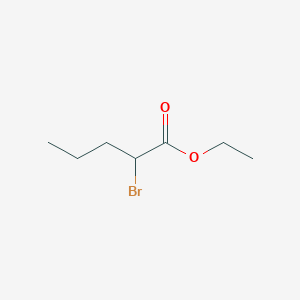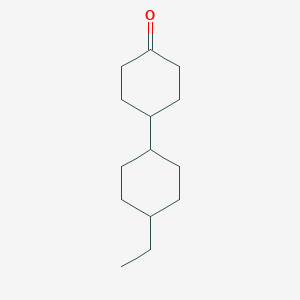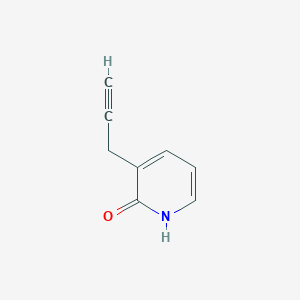
3-prop-2-ynyl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-prop-2-ynyl-1H-pyridin-2-one, also known as propargylpyridinone, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown potential as a therapeutic agent due to its ability to inhibit the activity of enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. In
Mécanisme D'action
The mechanism of action of 3-prop-2-ynyl-1H-pyridin-2-one involves its ability to inhibit the activity of enzymes such as MAO-B, AChE, and HDACs. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that is involved in the progression of Parkinson's disease. AChE is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the progression of Alzheimer's disease. HDACs are involved in the progression of cancer by regulating the expression of genes that are involved in cell growth and division.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-prop-2-ynyl-1H-pyridin-2-one include its ability to increase the levels of dopamine and acetylcholine in the brain, which can improve cognitive function in diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-prop-2-ynyl-1H-pyridin-2-one in lab experiments is its ability to inhibit the activity of enzymes such as MAO-B, AChE, and HDACs, which are involved in the progression of diseases such as Parkinson's, Alzheimer's, and cancer. Additionally, it has been shown to have low toxicity and high selectivity for its target enzymes. One limitation of using 3-prop-2-ynyl-1H-pyridin-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-prop-2-ynyl-1H-pyridin-2-one. One direction is to explore its potential as a therapeutic agent for other diseases such as Huntington's and multiple sclerosis. Another direction is to develop more efficient synthesis methods for 3-prop-2-ynyl-1H-pyridin-2-one that can increase its yield and reduce the number of steps involved in the process. Additionally, future research can focus on developing analogs of 3-prop-2-ynyl-1H-pyridin-2-one that can improve its solubility and selectivity for its target enzymes.
Méthodes De Synthèse
The synthesis of 3-prop-2-ynyl-1H-pyridin-2-one is a multi-step process that involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction produces 3-3-prop-2-ynyl-1H-pyridin-2-oneidine, which is then oxidized using a mild oxidizing agent such as hydrogen peroxide to form 3-prop-2-ynyl-1H-pyridin-2-one.
Applications De Recherche Scientifique
3-prop-2-ynyl-1H-pyridin-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to inhibit the activity of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are involved in the progression of diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to have anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are involved in the progression of cancer.
Propriétés
Numéro CAS |
154012-63-2 |
|---|---|
Nom du produit |
3-prop-2-ynyl-1H-pyridin-2-one |
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
3-prop-2-ynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h1,3,5-6H,4H2,(H,9,10) |
Clé InChI |
JFBBOOLQLARGLJ-UHFFFAOYSA-N |
SMILES |
C#CCC1=CC=CNC1=O |
SMILES canonique |
C#CCC1=CC=CNC1=O |
Synonymes |
2(1H)-Pyridinone,3-(2-propynyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
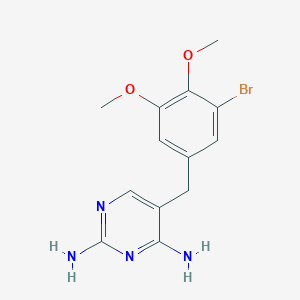
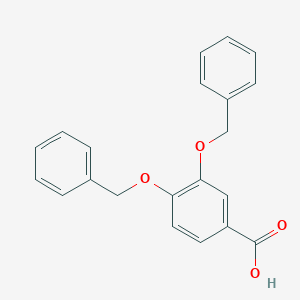
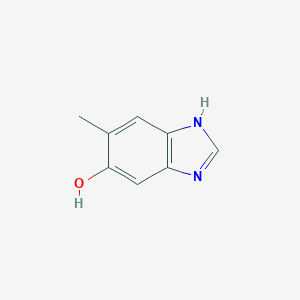
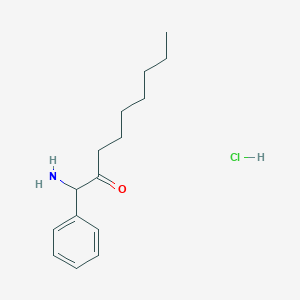
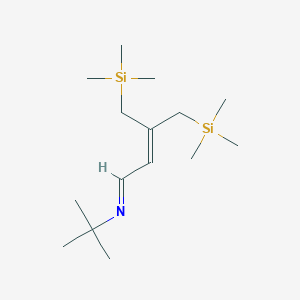
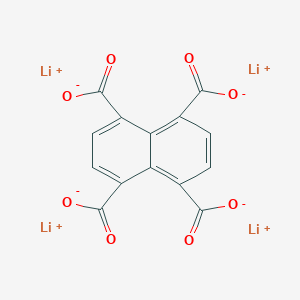
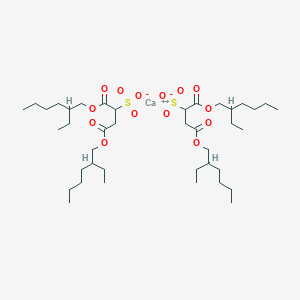
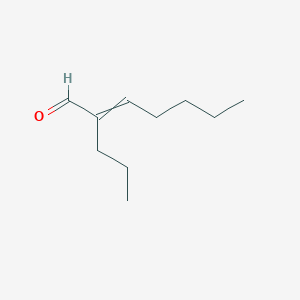
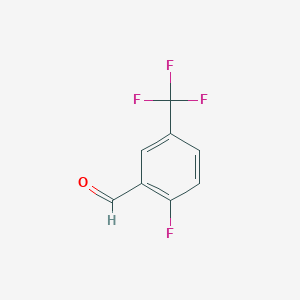
![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)
